molecular formula C9H7NO2S B1518833 2-[(2-Cyanophenyl)sulfanyl]acetic acid CAS No. 98589-44-7

2-[(2-Cyanophenyl)sulfanyl]acetic acid

Cat. No.: B1518833
CAS No.: 98589-44-7
M. Wt: 193.22 g/mol
InChI Key: XJMOBJCTKKHPTE-UHFFFAOYSA-N
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Description

“2-[(2-Cyanophenyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H7NO2S . It is mainly used as a pharmaceutical intermediate and a starting material for the synthesis of various bioactive molecules.


Molecular Structure Analysis

The molecular weight of “this compound” is 193.22 . The InChI key, which is a unique identifier for the compound, is XJMOBJCTKKHPTE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder. The boiling point and other specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-[(2-Cyanophenyl)sulfanyl]acetic acid and its derivatives have been utilized in the synthesis of various organic compounds with notable antimicrobial activities. For instance, this compound served as a key intermediate in synthesizing thiazolidinone, thiazoline, and thiophene derivatives. Some of these synthesized compounds exhibited promising antimicrobial properties, highlighting their potential application in developing new antimicrobial agents (Gouda et al., 2010).

Biological Activity and Chemical Synthesis

Further research explored the synthesis of sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives. This research aimed to create compounds with significant physiological properties, including antioxidant effects and the potential for drug development. The study found that certain synthesized compounds demonstrated notable biological activities, suggesting their utility in creating new pharmacological agents (Farzaliyev et al., 2020).

Catalysis and Chemical Reactions

The compound has also been applied as a catalyst or intermediate in various chemical reactions. For example, sulfuric acid derivatives, including those related to this compound, have been used as recyclable catalysts for synthesizing bis(pyrazol-5-ols), demonstrating the compound's role in facilitating chemical transformations (Tayebi et al., 2011).

Molecular Engineering and Sensitization

In the field of molecular engineering, derivatives of this compound have been explored for their potential applications in solar cell technology. Organic sensitizers, incorporating this compound, have shown high efficiency in converting incident photons to current, highlighting its significance in the development of renewable energy technologies (Kim et al., 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The future directions of “2-[(2-Cyanophenyl)sulfanyl]acetic acid” could involve its continued use in pharmaceutical research and development, given its role as a reliable reference material that meets strict industry standards .

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMOBJCTKKHPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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